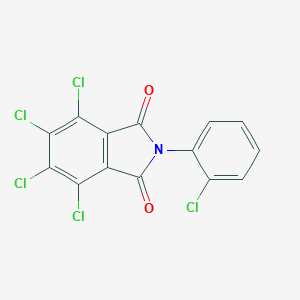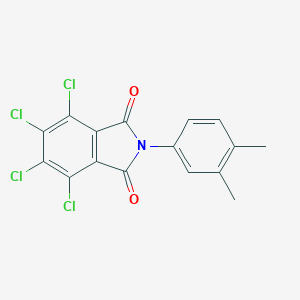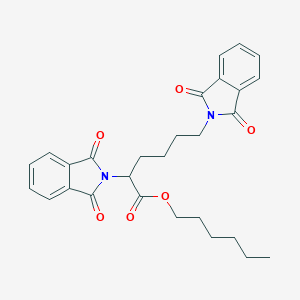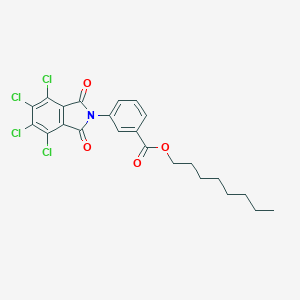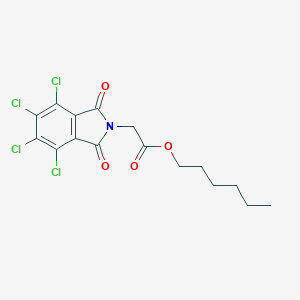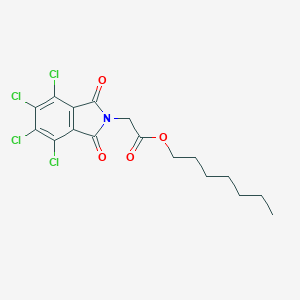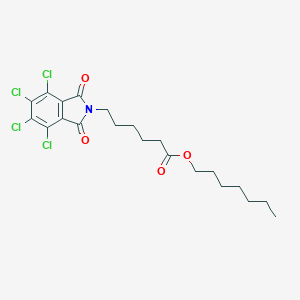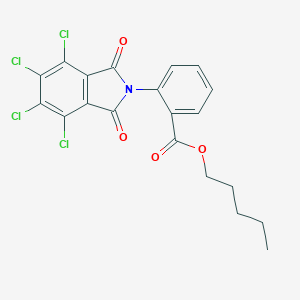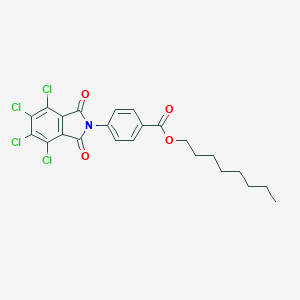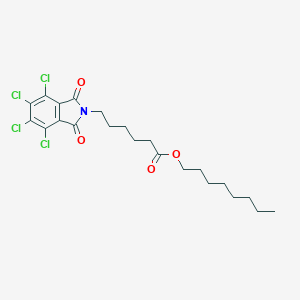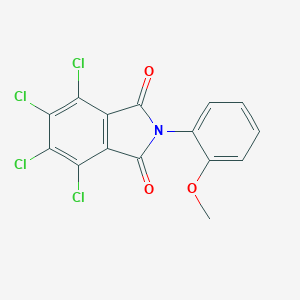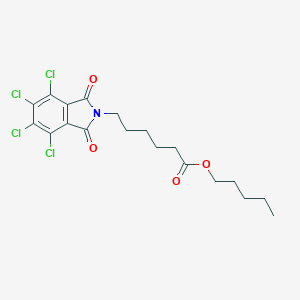
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of four chlorine atoms and a methoxyphenyl group attached to an isoindole-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione typically involves the chlorination of 2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the dione group to other functional groups.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated isoindole derivatives, while reduction can produce dechlorinated or partially dechlorinated compounds.
Applications De Recherche Scientifique
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and methoxyphenyl group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-Tetrachloro-2,2-bis(4-methoxyphenyl)-1,3-benzodioxole
- 4,5,6,7-Tetrachloro-2’-(4-methoxy-phenyl)-spiro[benzo[1,3]dioxole-2,4’-benzo[d][1,3]thiazine]
Uniqueness
4,5,6,7-Tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific arrangement of chlorine atoms and the presence of the methoxyphenyl group
Propriétés
Numéro CAS |
88062-85-5 |
|---|---|
Formule moléculaire |
C15H7Cl4NO3 |
Poids moléculaire |
391 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2-(4-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO3/c1-23-7-4-2-6(3-5-7)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
Clé InChI |
CVRFQGDGSNKQOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


